

Technical Guide: 3-Bromopyridine-2-carbonitrile (CAS No. 55758-02-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridine-2-carbonitrile

Cat. No.: B014651

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-carbonitrile, also known as 3-Bromo-2-cyanopyridine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.^[1] Its chemical structure, featuring a pyridine ring functionalized with both a bromo and a cyano group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and advanced materials sectors.^{[2][3]} Pyridine-based scaffolds are integral to the development of therapeutic agents for a range of diseases, including central nervous system disorders and cancer.^[4] This document provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of **3-Bromopyridine-2-carbonitrile**.

Chemical and Physical Properties

The fundamental properties of **3-Bromopyridine-2-carbonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	55758-02-6	[1]
Molecular Formula	C ₆ H ₃ BrN ₂	[3]
Molecular Weight	183.01 g/mol	[1] [3]
Appearance	Pale yellow to brown solid/powder	[1] [3]
Melting Point	93-98 °C	[1] [5]
Density	1.7-1.8 g/cm ³	[3]
Synonyms	3-Bromo-2-cyanopyridine	[1]

Synthesis Protocol

A common laboratory-scale synthesis of **3-Bromopyridine-2-carbonitrile** involves the substitution reaction of 3-Bromopyridine 1-oxide with Trimethylsilyl cyanide.[\[6\]](#)

Reaction Scheme:

Experimental Protocol:

- Reactant Preparation: In a suitable reaction vessel, dissolve 3-bromopyridine-N-oxide (19.2g, 110.4mmol, 1 equivalent) in 280ml of acetonitrile.[\[6\]](#)
- Nitrogen Purge: Ensure the reaction is carried out under an inert nitrogen atmosphere.[\[6\]](#)
- Reagent Addition: Sequentially add Trimethylsilyl cyanide (32.9g, 331.2mmol, 3 equivalents) and triethylamine (22.3g, 220.8mmol, 2 equivalents) to the solution.[\[6\]](#)
- Reaction Conditions: Heat the reaction mixture to 75°C and maintain for 15 hours.[\[6\]](#)
- Work-up: After the reaction is complete, cool the reaction liquid. Add the cooled liquid to an ice-cold saturated sodium bicarbonate solution.[\[6\]](#)

- Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic phases with a saturated sodium chloride solution.[6]
- Purification: Dry the organic phase and purify by column chromatography to yield the final product.[6]

Yield: This protocol has been reported to produce 18g of white solid 3-bromo-2-cyanopyridine, corresponding to an 89% yield.[6]

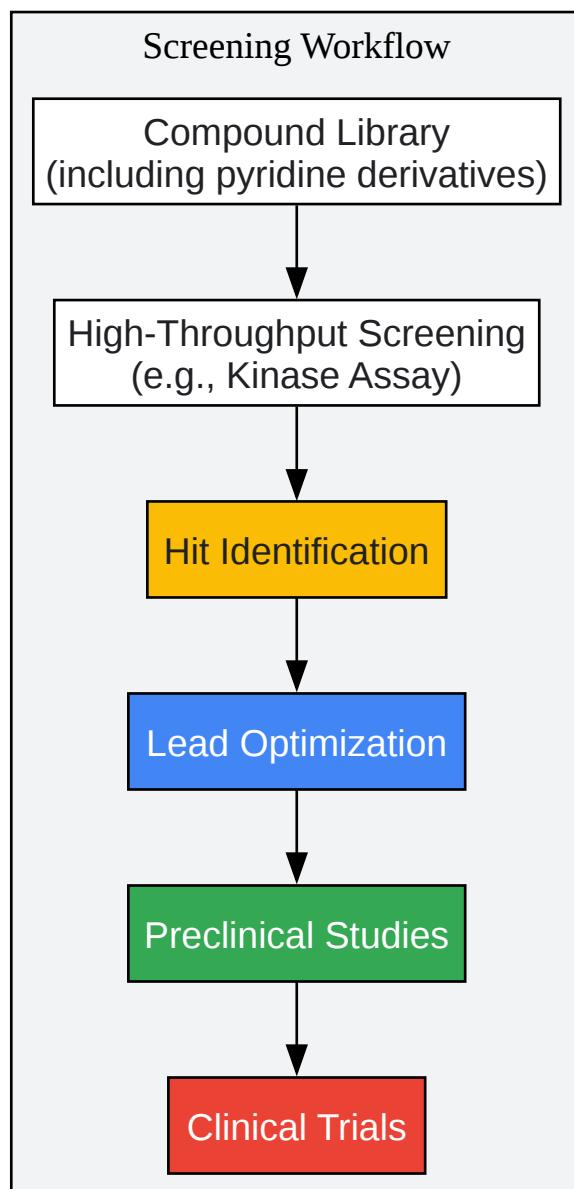
Safety and Handling

3-Bromopyridine-2-carbonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.[3]

Hazard Classification	GHS Codes
Acute Toxicity, Oral (Category 3)	H301
Skin Irritation (Category 2)	H315
Serious Eye Damage (Category 1)	H318
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and gloves.[5]
- Storage: Store in a cool, well-ventilated area, away from oxidizing materials.[3] The compound is classified under Storage Class 6.1C for combustible, acute toxic substances.[5]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.[5]

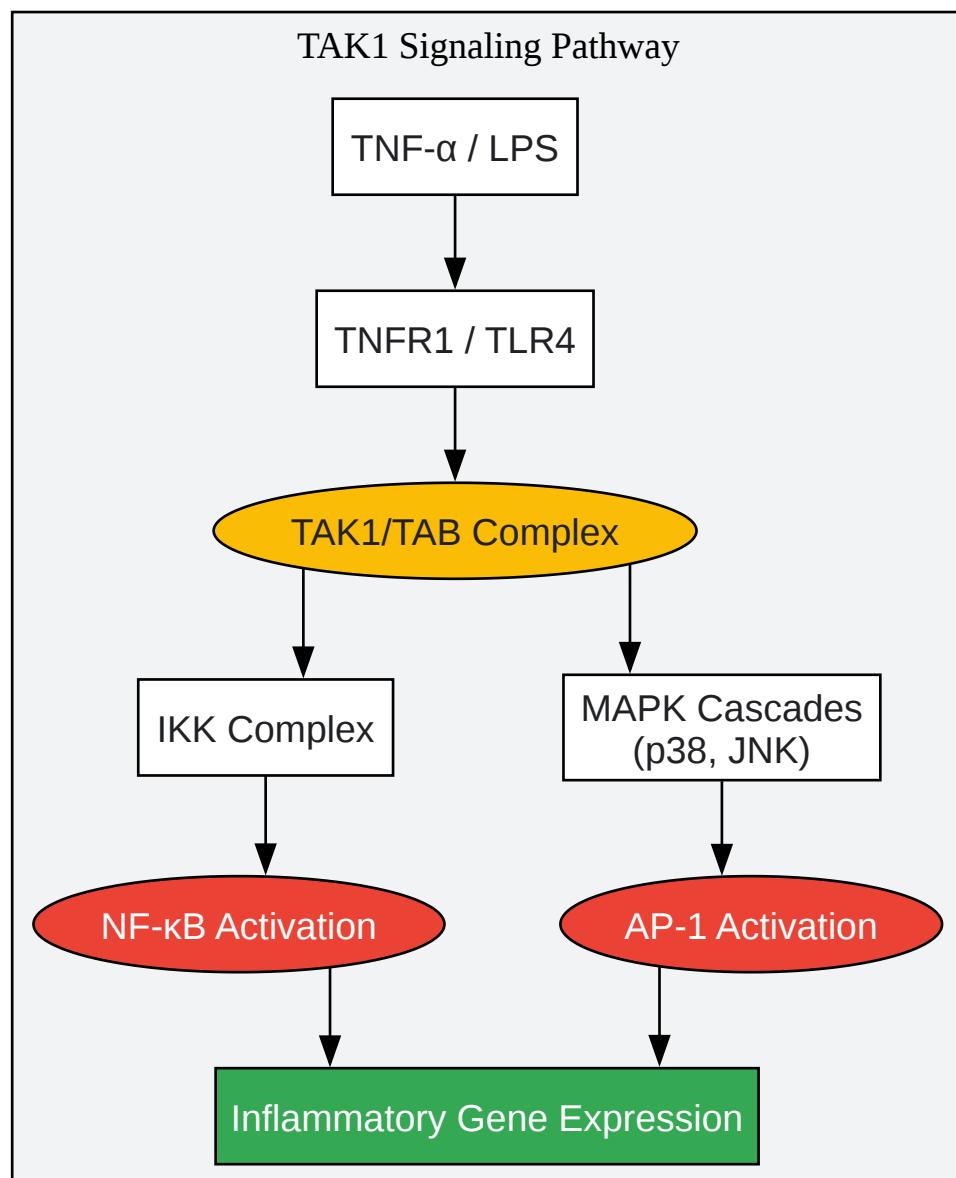

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **3-Bromopyridine-2-carbonitrile** are not extensively documented in the reviewed literature, its role as a pharmaceutical intermediate is significant. [3] Pyridine-containing compounds are key pharmacophores in numerous approved drugs and investigational molecules. The reactivity of the bromo and cyano groups allows for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[4]

Potential as a Scaffold for Kinase Inhibitors

Kinases are a critical class of drug targets, particularly in oncology and inflammatory diseases. Transforming growth factor- β -activated kinase 1 (TAK1) is a key signaling node in inflammatory pathways, and its inhibition has therapeutic potential.[7][8] The development of small molecule inhibitors often involves heterocyclic scaffolds like pyridine.

The diagram below illustrates a generalized workflow for screening a compound library, which could include derivatives of **3-Bromopyridine-2-carbonitrile**, for potential kinase inhibitory activity.


[Click to download full resolution via product page](#)

A generalized workflow for drug discovery.

The TAK1 Signaling Pathway: A Potential Target

The TAK1 signaling pathway is activated by various inflammatory stimuli, such as TNF- α and lipopolysaccharide (LPS).^[8] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of transcription factors like NF- κ B and AP-1, which drive the expression of pro-inflammatory genes.^{[8][9]} Inhibition of TAK1 can block these downstream effects.

The following diagram illustrates the central role of TAK1 in inflammatory signaling.

[Click to download full resolution via product page](#)

Simplified TAK1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Bromopyridine-2-Carbonitrile Supplier in China [nj-finechem.com]
- 4. nbinno.com [nbino.com]
- 5. 3-溴-2-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-2-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Bromopyridine-2-carbonitrile (CAS No. 55758-02-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014651#cas-number-for-3-bromopyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com